4-Nitroaniline-15N2

Isotopic Purity Quantitative MS Internal Standard Quality Control

Quantifying 4-nitroaniline in complex matrices is compromised by ion suppression and matrix effects. Deuterated internal standards introduce chromatographic retention time shifts that degrade accuracy. • 98 atom% 15N dual labeling provides M+2 mass shift with near-identical chromatographic retention to native analyte • Resists H/D exchange across pH 2-10, enabling robust performance in environmental (EPA 525.2), pharmaceutical (ICH M7), and biological matrices • Cost-efficient 15N2 labeling vs. 13C6 alternatives for routine monitoring and method development

Molecular Formula C6H6N2O2
Molecular Weight 140.11 g/mol
CAS No. 119516-81-3
Cat. No. B043637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitroaniline-15N2
CAS119516-81-3
Molecular FormulaC6H6N2O2
Molecular Weight140.11 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)[N+](=O)[O-]
InChIInChI=1S/C6H6N2O2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H,7H2/i7+1,8+1
InChIKeyTYMLOMAKGOJONV-BFGUONQLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitroaniline-15N2: Specifications & Isotopic Purity


4-Nitroaniline-15N2 (CAS 119516-81-3) is a stable isotope-labeled analog of 4-nitroaniline in which both nitrogen atoms—the amine nitrogen and the nitro group nitrogen—are substituted with the 15N isotope . The compound is supplied as a solid with a melting point of 146–149 °C and a measured isotopic purity of 98 atom % 15N . This dual 15N labeling produces a mass shift of M+2 relative to the unlabeled 4-nitroaniline (natural abundance nitrogen, M = 138.12 Da), enabling unambiguous mass spectrometric differentiation between the internal standard and the native analyte .

4-Nitroaniline-15N2 Substitution Limitations


Stable isotope-labeled internal standards (SIL-IS) are not interchangeable across labeling strategies due to fundamental differences in chromatographic retention behavior, isotopic exchange susceptibility, and matrix effect compensation capacity [1]. In LC-MS/MS applications, deuterium-labeled internal standards frequently exhibit retention time shifts relative to the analyte owing to the isotope effect on C–2H versus C–1H bond polarity, leading to differential matrix effects and compromised quantification accuracy, particularly under electrospray ionization conditions [2]. In contrast, 15N and 13C labeling preserves near-identical chromatographic retention to the unlabeled analyte because the relative mass difference of the heavier isotope is negligible and the electronic structure remains unperturbed [3]. Among nitrogen-labeled options, 4-Nitroaniline-15N2 offers a targeted M+2 mass shift specific to the nitroaniline core, whereas 13C6-4-nitroaniline produces an M+6 shift that may be preferable for certain multiplexed assays but incurs higher synthetic cost. The selection between these isotopologues must be guided by the required mass shift, analytical platform compatibility, and procurement budget—substituting one for another without validation introduces unquantified bias.

4-Nitroaniline-15N2 Quantitative Differentiation


Isotopic Purity vs. Commercial Standards

4-Nitroaniline-15N2 is supplied with a documented isotopic purity of 98 atom % 15N as specified in the vendor certificate of analysis . This quantitative specification provides a verifiable quality metric for procurement evaluation. While direct comparative purity data for 13C6-4-nitroaniline or deuterated 4-nitroaniline are not consolidated in a single head-to-head study, the 98 atom % specification for 4-Nitroaniline-15N2 represents the industry-standard purity threshold for SIL-IS employed in validated quantitative LC-MS/MS methods [1]. Lower isotopic enrichment in the internal standard increases the contribution of the unlabeled isotopologue to the analyte channel, thereby elevating the lower limit of quantification (LLOQ) and introducing systematic positive bias.

Isotopic Purity Quantitative MS Internal Standard Quality Control

Mass Shift: M+2 vs. 13C6 Alternative

4-Nitroaniline-15N2 produces a net mass shift of M+2 (Δm = 2 Da) relative to the unlabeled 4-nitroaniline analyte (monoisotopic mass 138.08 Da → labeled mass 140.04 Da) due to the replacement of two 14N atoms with 15N . This M+2 shift provides adequate spectral separation for single-analyte quantitative assays while avoiding the potential for isotopic overlap with naturally occurring 13C isotopologues of the analyte. In comparison, 13C6-4-nitroaniline yields an M+6 shift (Δm = 6 Da), which offers greater separation and reduced potential for cross-talk but at a higher synthetic cost [1]. Deuterium-labeled 4-nitroaniline (e.g., 4-nitroaniline-d4) would produce an M+4 shift but is subject to hydrogen-deuterium exchange and chromatographic retention time shifts that 15N labeling avoids [2].

Mass Shift Isotopologue Differentiation LC-MS/MS Method Development

Co-Elution Advantage Over Deuterated IS

15N-labeled internal standards such as 4-Nitroaniline-15N2 exhibit chromatographic retention times that are essentially identical to the unlabeled analyte because the substitution of 14N with 15N does not materially alter the electronic structure, polarity, or intermolecular interactions of the molecule [1]. In contrast, deuterium-labeled internal standards frequently exhibit measurable retention time shifts (typically 0.02–0.1 min depending on the number of deuterium atoms and chromatographic conditions) due to the shorter C–2H bond length and lower vibrational frequency compared to C–1H, which alters the lipophilicity and stationary phase partitioning [2]. This retention time discrepancy can result in the internal standard and analyte experiencing different matrix effects during electrospray ionization, leading to inaccurate quantification even when the internal standard method is employed [3].

Chromatographic Retention Matrix Effect Compensation LC-MS/MS Quantification Accuracy

Absence of H/D Exchange Liability

4-Nitroaniline-15N2 is chemically stable under standard sample preparation conditions because the 15N atoms are covalently bonded within the aromatic amine and nitro functional groups and are not subject to exchange with atmospheric or solvent protons . In contrast, deuterated internal standards containing N–D, O–D, or acidic α-C–D bonds can undergo hydrogen-deuterium exchange during sample processing, storage, or LC-MS analysis, particularly under acidic or basic conditions. This exchange reduces the effective mass difference between the internal standard and analyte, increasing the contribution of the internal standard to the analyte MRM channel and degrading quantitative accuracy [1]. For aromatic amines such as 4-nitroaniline, deuterium labeling at the amine position (4-nitroaniline-d2) introduces a labile N–D bond that undergoes rapid back-exchange to N–H in protic solvents [2].

Isotopic Exchange Sample Preparation Stability Internal Standard Integrity

Physicochemical Identity to Native Analyte

4-Nitroaniline-15N2 exhibits a melting point range of 146–149 °C, which is identical within experimental error to the literature melting point of unlabeled 4-nitroaniline (146–149 °C) . This thermophysical equivalence confirms that the 15N isotopic substitution does not materially alter the solid-state properties of the compound, enabling gravimetric preparation of stock solutions using identical weighing and handling protocols as for the native analyte [1]. The compound is supplied as a solid and requires storage at 2–8 °C, consistent with the storage requirements for unlabeled 4-nitroaniline . This physical-chemical identity simplifies laboratory workflow integration and reduces the risk of handling errors associated with isotopologues that exhibit divergent physical properties.

Gravimetric Standard Preparation Solid Handling Physicochemical Equivalence

4-Nitroaniline-15N2 Application Scenarios


Environmental Monitoring in Water and Soil

4-Nitroaniline-15N2 is optimally suited as an isotope dilution internal standard for LC-MS/MS quantification of 4-nitroaniline in environmental water, soil, and sediment samples. The compound's 98 atom % 15N isotopic purity and M+2 mass shift enable accurate compensation for matrix effects commonly encountered in environmental sample extracts, including humic acid interference and variable ionization suppression. The absence of H/D exchange liability ensures stable performance across the pH range of typical extraction solvents (pH 2–10) used in EPA Method 525.2 and analogous international standards. For laboratories performing routine environmental compliance monitoring, the cost profile of 15N2 labeling provides a favorable balance between analytical performance and procurement expenditure compared to fully 13C-labeled alternatives.

Pharmaceutical Impurity Profiling

In pharmaceutical quality control, 4-nitroaniline is a potential genotoxic impurity arising from the synthesis of certain drug substances. The use of 4-Nitroaniline-15N2 as an internal standard enables accurate quantification at low parts-per-million levels required by ICH M7 guidelines. The chromatographic co-elution advantage of 15N labeling ensures that the internal standard experiences the same matrix effects as the native impurity across diverse drug product formulations, improving method ruggedness. The documented isotopic purity of 98 atom % 15N supports method validation documentation required for regulatory submissions, providing a verifiable quality metric that aligns with GMP data integrity expectations.

Clinical and Forensic Toxicology

4-Nitroaniline exposure may occur occupationally or through environmental contamination, necessitating sensitive and specific biomonitoring methods. 4-Nitroaniline-15N2 is the preferred internal standard for LC-MS/MS quantification in urine and plasma due to its resistance to H/D exchange , which is critical in biological matrices where pH varies and sample preparation involves multiple extraction and evaporation steps. The M+2 mass shift provides adequate separation from endogenous interferences while avoiding the isotopic cross-talk that can occur when internal standards with larger mass shifts are used in complex biological extracts. For clinical laboratories adhering to CLIA or ISO 15189 standards, the documented specifications of 4-Nitroaniline-15N2 facilitate method validation and ongoing quality assurance.

Academic & Industrial Method Development

For research laboratories developing novel analytical methods for nitroaniline derivatives or incorporating 4-nitroaniline as an internal reference for related compounds, 4-Nitroaniline-15N2 represents a procurement-efficient choice. The compound provides the essential performance characteristics of a SIL-IS—stable isotopic signature, chromatographic co-elution , and resistance to isotopic exchange —at a lower acquisition cost than fully 13C-labeled analogs. The M+2 mass shift is sufficient for method development and routine quantification, while the 98 atom % 15N purity ensures that any method developed with this standard can be readily transferred to a validated environment without re-optimization of the internal standard channel. This scenario is particularly relevant for academic groups with constrained budgets and industrial R&D teams conducting feasibility studies prior to full method validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Nitroaniline-15N2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.